molecular formula C4H9Cl3Si B092284 Isobutyltrichlorosilane CAS No. 18169-57-8

Isobutyltrichlorosilane

Cat. No. B092284
CAS RN: 18169-57-8
M. Wt: 191.55 g/mol
InChI Key: GBXOGFTVYQSOID-UHFFFAOYSA-N
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Description

Isobutyltrichlorosilane is a compound that is not directly mentioned in the provided papers, but it is related to the class of organosilicon compounds that are discussed. These compounds are typically synthesized through reactions involving silicon-containing precursors and organic moieties, which can include isobutyl groups. The papers provided discuss various organosilicon compounds, their synthesis, and properties, which can give insights into the characteristics of isobutyltrichlorosilane.

Synthesis Analysis

The synthesis of organosilicon compounds, such as those mentioned in the papers, often involves the reaction of silicon tetrachloride with organic alcohols in the presence of a base like pyridine. For example, tributoxysiloxychlorosilanes are prepared by reacting silicon tetrachloride with tributoxysilanol . Similarly, isobutyltrichlorosilane could be synthesized by reacting silicon tetrachloride with an isobutyl-containing alcohol in the presence of a suitable base.

Molecular Structure Analysis

The molecular structure of organosilicon compounds is influenced by the substituents attached to the silicon atom. In the case of isobutyltrichlorosilane, the isobutyl group would contribute to the steric and electronic properties of the molecule. The presence of chloro groups would also affect the reactivity and the potential for further chemical transformations .

Chemical Reactions Analysis

Organosilicon compounds can undergo various chemical reactions, including hydrolysis and reactions with nucleophiles. For instance, the hydrolysis of tributoxysiloxychlorosilanes leads to the formation of siloxysilanols . Isobutyltrichlorosilane would likely undergo similar hydrolysis reactions, potentially leading to the formation of isobutylsilanols. Additionally, reactions with sulfur compounds, as seen in the synthesis of silanethiols from silyl bromides , could also be relevant for isobutyltrichlorosilane.

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are determined by their molecular structure. The presence of alkyl groups, such as isobutyl, can render the compounds soluble in organic solvents . The reactivity of the silicon-halogen bond allows for further chemical modifications, which can be used to synthesize a wide range of derivatives with varying properties. The spectroscopic properties of these compounds can be studied to understand the electronic structure and reactivity, as demonstrated by the analysis of silanethiols .

Scientific Research Applications

  • Isobutyltrichlorosilane is used in the synthesis of disiloxanetetraols, which are precursors for various siloxane compounds and are crucial in sol-gel chemistry for creating well-defined structures (Endo, Takeda, & Unno, 2018).

  • It plays a role in the modification of polyethylene surfaces to enhance antiadhesive and antibacterial characteristics, making it useful in medical and water industry applications (Kręgiel & Niedzielska, 2014).

  • Isobutyltrichlorosilane is involved in the preparation of composite emulsions with graphene oxide, which significantly improves the waterproof performance of concrete (Zhang et al., 2019).

  • It is used in the development of innovative antimicrobial surface disinfectants, particularly in healthcare settings like operating rooms (Lewis et al., 2015).

  • Isobutyltrichlorosilane is crucial in the catalysis of the isocyanate-hydroxyl reaction, especially in coating applications (Blank, He, & Hessell, 1999).

  • Its derivatives are studied for their optical properties in polysilanes, which are valuable for applications in photoluminescence and electronics (Furukawa, Fujino, & Matsumoto, 1990).

  • Isobutyltrichlorosilane is used in the modification of eucalyptus pulp fiber with silane coupling agents, improving its hydrophobicity and compatibility with hydrophobic polymers (Mendes et al., 2015).

  • It plays a role in the cleavage of carbamates to isocyanates, demonstrating its utility in synthetic chemistry (Chong, Janicki, & Petillo, 1998).

Safety And Hazards

When handling Isobutyltrichlorosilane, personal protective equipment should be worn. Contact with skin, eyes, and clothing should be avoided. Inhalation or ingestion of the vapors or spray mist should be prevented. It should be kept away from sources of ignition .

properties

IUPAC Name

trichloro(2-methylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Si/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXOGFTVYQSOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066329
Record name Silane, trichloro(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, trichloro(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Isobutyltrichlorosilane

CAS RN

18169-57-8
Record name Trichloro(2-methylpropyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18169-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trichloro(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018169578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloro(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trichloro(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloroisobutylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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